5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Description
5-Cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide is a small-molecule compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at the 5-position and a methoxythiolan-methyl carboxamide moiety at the 3-position. The oxazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating interactions with biological targets, particularly in kinase and heat shock protein (Hsp) inhibition . The methoxythiolan substituent introduces stereochemical complexity and may influence solubility and membrane permeability.
Properties
IUPAC Name |
5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-13(4-5-19-8-13)7-14-12(16)10-6-11(18-15-10)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGYDTLCAJABAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxythiolan groups. One common synthetic route involves the reaction of a suitable oxazole precursor with a cyclopropyl-containing reagent under controlled conditions. The methoxythiolan group can be introduced through a subsequent reaction with a thiolane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analog: Luminespib
Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide) shares the 1,2-oxazole-3-carboxamide core with the target compound but differs in substituents (Table 1).
Table 1: Structural Comparison
- Cyclopropyl vs. Dihydroxyphenyl : The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier dihydroxyphenyl group in luminespib. This may enhance binding to hydrophobic pockets in target proteins but reduce hydrogen-bonding interactions critical for Hsp90 inhibition .
- Methoxythiolan vs. Morpholine: The methoxythiolan group introduces sulfur-based hydrogen-bond acceptors and a chiral center, which could improve metabolic stability over luminespib’s morpholine moiety.
Activity Profile and Hypothesized Mechanisms
Biological Activity
5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound features a cyclopropyl group and a methoxy thiolane moiety, contributing to its unique chemical properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Antibacterial Activity
Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study on various oxazole derivatives found that certain compounds showed effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| 5 | 3.12 | E. coli |
| 6 | 1.56 | Staphylococcus aureus |
| 7 | 6.25 | Bacillus subtilis |
| Ceftazidime | 200 | Reference |
| Sodium Penicillin | 0.78 | Reference |
These results suggest that derivatives like 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE may possess similar or enhanced antibacterial activity compared to established antibiotics.
Antifungal Activity
The compound's antifungal potential has also been evaluated in various studies. The antifungal activity of oxazole derivatives was assessed against common fungal strains.
Table 2: Antifungal Activity of Selected Compounds
| Compound | MIC (µg/ml) | Target Fungi |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| Reference Drug (Fluconazole) | 3.2 | Reference |
The results indicate that certain oxazole derivatives exhibit potent antifungal activity, suggesting that compounds like the one may be viable candidates for further development as antifungal agents.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the oxazole ring may interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms. Studies on related compounds have shown that they can disrupt cell wall synthesis or interfere with nucleic acid synthesis.
Case Studies and Research Findings
A comprehensive review highlighted the therapeutic potentials of various oxazole derivatives, emphasizing their roles in treating infections caused by resistant strains of bacteria and fungi. For instance, Singh et al. demonstrated that specific oxazole derivatives exhibited significant inhibition zones against E. coli and S. aureus, indicating their potential as effective antimicrobial agents.
Table 3: Summary of Case Studies on Oxazole Derivatives
| Study Author(s) | Year | Findings |
|---|---|---|
| Singh et al. | 2019 | Identified potent antibacterial activity against resistant strains |
| Chilumula et al. | 2020 | Evaluated antimicrobial efficacy using disk diffusion assays |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide, and what methodological considerations ensure reproducibility?
- The compound’s heterocyclic core (oxazole and thiolan rings) can be synthesized via cyclization reactions. Key steps include:
- Cyclopropane introduction : Use of cyclopropyl precursors under controlled conditions (e.g., copper-catalyzed cyclopropanation).
- Oxazole formation : Cyclization of amidoximes with acyl chlorides in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Thiolan ring assembly : Thioether formation with methoxythiolan intermediates, requiring inert atmospheres to prevent oxidation .
- Critical parameters : Solvent purity, temperature control, and stoichiometric ratios of reagents to minimize side products.
Q. How can the structural integrity of this compound be validated during synthesis?
- X-ray crystallography : Employ SHELX software for refining crystal structures, particularly for resolving stereochemistry in the thiolan and cyclopropyl moieties .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions.
- HRMS : Validate molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase IX (common for oxazole derivatives) using fluorometric or colorimetric substrates .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Systematically modify:
- Cyclopropyl group : Replace with other strained rings (e.g., bicyclo[2.2.1] groups) to assess steric effects.
- Methoxythiolan moiety : Alter the oxygen-to-sulfur ratio or introduce chiral centers.
- High-throughput screening : Use fragment-based libraries to identify synergistic substituents. Compare IC₅₀ values across analogs to map activity trends .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Aggregate data from independent studies, adjusting for variables like cell line heterogeneity or assay protocols.
- Controlled replication : Repeat experiments under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects.
- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent choice, incubation time) .
Q. What experimental frameworks are recommended for in vivo pharmacological evaluation?
- Rodent models : Use xenograft tumors (e.g., HCT-116 colon cancer) to assess antitumor efficacy. Monitor pharmacokinetics via LC-MS/MS to track bioavailability and metabolite formation.
- Dose optimization : Conduct staggered dosing (1–50 mg/kg) with toxicity endpoints (e.g., liver enzyme levels, hematological parameters) .
Q. What mechanistic approaches elucidate the compound’s interaction with molecular targets?
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with site-directed mutagenesis of key residues.
- Kinetic studies : Perform stopped-flow spectroscopy to measure on/off rates for enzyme inhibition .
Q. How can stability and degradation pathways be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
